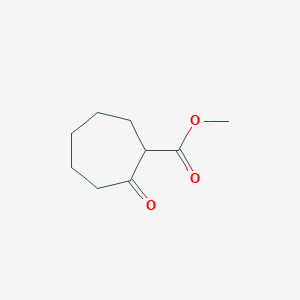

Methyl 2-oxo-1-cycloheptanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148967. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNHITXSJKCQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302135 | |

| Record name | Methyl 2-oxocycloheptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52784-32-4 | |

| Record name | Cycloheptanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52784-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148967 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52784-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxocycloheptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-oxocycloheptane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-oxo-1-cycloheptanecarboxylate" synthesis and properties

An In-depth Technical Guide to Methyl 2-oxo-1-cycloheptanecarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound characterized by a seven-membered cycloheptane ring bearing both a ketone and a methyl ester functional group.[1] Its chemical structure makes it a valuable building block in organic synthesis for creating more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications in various fields, including the preparation of bioactive compounds like hydroxycoumarins and bicyclic brominated furanones.[3]

Chemical and Physical Properties

This compound is typically a colorless to pale-yellow liquid.[1] It is soluble in organic solvents but has limited solubility in water.[1][2] The compound is classified as a combustible liquid and requires standard laboratory personal protective equipment, such as gloves and eyeshields, for safe handling.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 52784-32-4 | [1][4] |

| Molecular Formula | C₉H₁₄O₃ | [1][5] |

| Molecular Weight | 170.21 g/mol | [4][5] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [1] |

| Boiling Point | 112-114 °C at 10 mmHg | [4] |

| Density | 1.09 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.474 | [4] |

| Water Solubility | Sparingly soluble (12 g/L at 25 °C) | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Table 2: Computed Properties

| Descriptor | Value | Source(s) |

| XLogP3-AA | 1.6 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [1][5] |

| Exact Mass | 170.094294304 Da | [5] |

| Topological Polar Surface Area | 43.4 Ų | [1][5] |

| Heavy Atom Count | 12 | [1][5] |

| Complexity | 186 | [1][5] |

Synthesis of this compound

The synthesis of this β-keto ester can be achieved through several established organic chemistry reactions. The most prominent methods include the intramolecular Dieckmann condensation of a 1,8-diester and the base-catalyzed carboxylation of cycloheptanone.

Synthesis via Dieckmann Condensation

The Dieckmann condensation is a robust method for forming cyclic β-keto esters from diesters using a base.[6][7] For a seven-membered ring, the starting material would be a 1,8-dicarboxylic acid ester, such as dimethyl suberate. The reaction proceeds via an intramolecular nucleophilic acyl substitution.[8][9] The driving force of the reaction is the formation of a highly stable enolate of the product, which is protonated during acidic workup.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. fiveable.me [fiveable.me]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Methyl 2-oxo-1-cycloheptanecarboxylate (CAS: 52784-32-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1-cycloheptanecarboxylate, with a CAS number of 52784-32-4, is a cyclic β-keto ester that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, particularly in the synthesis of coumarin derivatives. While specific biological activity data for this compound is limited in publicly available literature, this document explores the potential pharmacological relevance based on the activities of structurally related β-keto esters and cycloheptanone derivatives. This guide aims to be a valuable resource for researchers in medicinal chemistry and drug development by consolidating key technical data and outlining experimental procedures.

Chemical and Physical Properties

This compound is a colorless to pale-yellow liquid.[1][2] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | |

| CAS Number | 52784-32-4 | |

| Appearance | Colorless to Pale-yellow Liquid | [1][2] |

| Density | 1.09 g/mL at 25 °C | |

| Boiling Point | 112-114 °C at 10 mmHg | |

| Refractive Index | n20/D 1.474 | |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [3] |

| Storage | Store in a cool, dry place. | [2] |

Computed Properties:

| Property | Value | Reference(s) |

| XLogP3 | 1.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 170.094294304 Da | [4] |

| Topological Polar Surface Area | 43.4 Ų | [4] |

| Heavy Atom Count | 12 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A study detailing the synthesis of this compound provides the following NMR data, indicating a keto-enol tautomerism in solution.

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (200 MHz, CDCl₃) | 12.66 (s), 3.75 (s), 3.72 (s), 3.57 (dd, J = 10.1, 4.0 Hz), 2.67-2.53 (m), 2.49-2.35 (m), 2.20-2.03 (m), 2.03-1.81 (m), 1.80-1.55 (m), 1.55-1.37 (m) |

| ¹³C NMR (50 MHz, CDCl₃) | 208.6, 179.4, 170.7, 101.2, 58.5, 51.8, 51.1, 42.8, 35.0, 31.7, 29.3, 27.7, 27.3, 27.1, 24.3, 24.1 |

Synthesis and Experimental Protocols

This compound is typically synthesized via the acylation of cycloheptanone.

General Synthesis Workflow

The synthesis involves the reaction of cycloheptanone with a suitable acylating agent, such as dimethyl carbonate, in the presence of a strong base.

References

- 1. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-oxo-1-cycloheptanecarboxylate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-oxo-1-cycloheptanecarboxylate, a cyclic β-keto ester, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a seven-membered carbocyclic ring with reactive keto and ester functionalities, provide a powerful platform for the construction of a diverse array of complex molecular architectures. This guide explores the synthesis, properties, and key synthetic applications of this compound, offering a comprehensive resource for professionals in the field of chemical research and drug development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Dieckmann condensation of dimethyl pimelate. This intramolecular cyclization reaction, catalyzed by a strong base such as sodium hydride, proceeds via the formation of an enolate intermediate that subsequently attacks the second ester group, leading to the formation of the seven-membered ring.

A representative experimental protocol for the Dieckmann condensation of dimethyl pimelate is as follows:

Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate

To a solution of dimethyl pimelate (1.0 eq) in an anhydrous, aprotic solvent such as toluene under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.[1]

Figure 1: Synthesis of this compound via Dieckmann Condensation.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[2] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | [3] |

| Boiling Point | 112-114 °C at 10 mmHg | [3] |

| Density | 1.09 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.474 | [3] |

The chemical reactivity of this compound is dominated by the presence of the β-keto ester functionality. The acidic α-proton can be readily removed by a base to form a nucleophilic enolate, which is central to many of its synthetic applications.

Key Synthetic Applications

The unique structural and electronic properties of this compound make it a valuable precursor for a variety of important chemical transformations.

Alkylation Reactions

The enolate of this compound can be readily alkylated at the α-position by treatment with a variety of electrophiles, such as alkyl halides. The regioselectivity of this reaction (C-alkylation vs. O-alkylation) can often be controlled by the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures typically favor the formation of the kinetic enolate and subsequent C-alkylation.[4][5][6]

Figure 2: General workflow for the alkylation of this compound.

Acylation Reactions

Similar to alkylation, the enolate of this compound can undergo acylation with acylating agents such as acid chlorides or anhydrides. This reaction provides a route to 1,3-dicarbonyl compounds, which are themselves versatile synthetic intermediates. The choice of reaction conditions is crucial to favor C-acylation over the competing O-acylation.

Halogenation Reactions

The α-position of the β-keto ester can be halogenated using various halogenating agents. For instance, α-bromination can be achieved using N-bromosuccinimide (NBS). This reaction introduces a halogen atom that can serve as a leaving group in subsequent nucleophilic substitution reactions or as a handle for further functionalization.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems.

One of the well-documented applications of this compound is in the Pechmann condensation for the synthesis of coumarins.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester. When resorcinol is reacted with this compound in the presence of a strong acid catalyst like sulfuric acid, it leads to the formation of a tetracyclic coumarin derivative.

Experimental Protocol: Pechmann Condensation with Resorcinol

A mixture of resorcinol (1.0 eq) and this compound (1.0 eq) is cooled in an ice bath. Concentrated sulfuric acid (excess) is added slowly with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure coumarin product.[7][8][9]

Figure 3: Pechmann condensation for coumarin synthesis.

The 1,3-dicarbonyl moiety of this compound makes it a suitable precursor for the synthesis of pyrazoles and pyrimidines through condensation reactions with hydrazine and urea (or their derivatives), respectively. These reactions typically proceed via the formation of a hydrazone or an amidine intermediate, followed by intramolecular cyclization and dehydration to afford the heterocyclic ring.

Use in Natural Product Synthesis

While specific, direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is present in various natural products. For example, the cycloheptane ring is a core feature of guaianolide sesquiterpenes and certain Daphniphyllum alkaloids.[1][2][10][11][12][13] The synthetic strategies employed for these natural products often involve the construction of a functionalized cycloheptane ring, highlighting the potential of building blocks like this compound in this area.

Quantitative Data Summary

| Reaction | Substrates | Reagents & Conditions | Product | Yield | Reference |

| Dieckmann Condensation | Dimethyl pimelate | NaH, Toluene, Reflux | This compound | 75% | [1] |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | conc. H₂SO₄, 5°C to rt, 18h | 7-hydroxy-4-methyl coumarin | 88% | [7] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton (a multiplet), and the methylene protons of the cycloheptane ring (a series of multiplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon, the ketone carbonyl carbon, the α-carbon, the methyl ester carbon, and the methylene carbons of the seven-membered ring.

-

FT-IR: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1710 cm⁻¹) and the ester (around 1740 cm⁻¹), as well as C-H stretching and bending vibrations.[14][15][16]

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its ability to undergo a variety of chemical transformations, including alkylation, acylation, halogenation, and condensation reactions, makes it a valuable precursor for the synthesis of diverse molecular scaffolds, including complex heterocyclic systems. As the demand for novel and structurally diverse molecules in drug discovery and materials science continues to grow, the utility of versatile building blocks like this compound is poised to expand further. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for chemists engaged in the art of molecular construction.

References

- 1. Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. worldresearchersassociations.com [worldresearchersassociations.com]

- 10. researchgate.net [researchgate.net]

- 11. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]

- 14. Solved FTIR and 1-HNMR analysis of 2-oxo-cyclohexane | Chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2-oxo-1-cycloheptanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-oxo-1-cycloheptanecarboxylate, a key intermediate in organic synthesis. The document presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.73 | s | 3H | -OCH₃ |

| 3.45 | t, J=5.5 Hz | 1H | -CH(CO)- |

| 2.55 - 2.45 | m | 2H | -CH₂-C=O |

| 1.90 - 1.80 | m | 2H | -CH₂- |

| 1.70 - 1.45 | m | 6H | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 204.5 | C=O (ketone) |

| 170.1 | C=O (ester) |

| 58.1 | -CH(CO)- |

| 52.3 | -OCH₃ |

| 42.8 | -CH₂-C=O |

| 30.5 | -CH₂- |

| 28.7 | -CH₂- |

| 24.5 | -CH₂- |

| 23.9 | -CH₂- |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2930 | s | C-H stretch (alkane) |

| 2858 | m | C-H stretch (alkane) |

| 1745 | s | C=O stretch (ester) |

| 1710 | s | C=O stretch (ketone) |

| 1450 | m | C-H bend (alkane) |

| 1200 | s | C-O stretch (ester) |

s = strong, m = medium

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 170 | 25 | [M]⁺ (Molecular Ion) |

| 139 | 100 | [M - OCH₃]⁺ |

| 111 | 80 | [M - COOCH₃]⁺ |

| 83 | 65 | [C₅H₇O]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

Reference: CDCl₃ solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A neat thin film of the liquid sample, this compound, was prepared between two potassium bromide (KBr) plates.

Instrumentation: The FT-IR spectrum was obtained using an FT-IR spectrometer.

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.

Gas Chromatography (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a non-polar stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40 - 400 m/z

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

1H and 13C NMR of "Methyl 2-oxo-1-cycloheptanecarboxylate"

An In-depth Technical Guide on the 1H and 13C NMR of Methyl 2-oxo-1-cycloheptanecarboxylate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of key organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This technical guide provides a detailed analysis of the 1H and 13C NMR spectra of this compound, a versatile building block in organic synthesis.

Introduction

This compound (C9H14O3) is a β-keto ester that can exist in equilibrium between its keto and enol tautomers. This tautomerism can influence its reactivity and is observable by NMR spectroscopy. The cycloheptane ring introduces conformational flexibility, which can also affect the NMR spectrum. A thorough characterization of its NMR spectral data is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.

1H and 13C NMR Spectral Data

The following tables summarize the quantitative 1H and 13C NMR data for this compound. The data is compiled from typical values and may vary slightly based on experimental conditions such as solvent and concentration.

Table 1: 1H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH3 | ~3.7 | s | - |

| H1 | ~3.4 | t | ~6.0 |

| H3, H7 (α to C=O) | ~2.5 | m | - |

| H4, H5, H6 | 1.4 - 1.9 | m | - |

Table 2: 13C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ketone) | ~205 |

| C=O (ester) | ~170 |

| C1 | ~58 |

| OCH3 | ~52 |

| C3, C7 (α to C=O) | ~40 |

| C4, C5, C6 | 24 - 30 |

Experimental Protocol for NMR Analysis

The following is a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for the 1H and 13C frequencies.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

3. 1H NMR Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

4. 13C NMR Data Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of the 13C isotope.

-

Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to ensure all peaks are in the absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Structural Elucidation and Data Interpretation

The structure of this compound and the assignment of its NMR signals can be visualized through the following logical relationship diagram.

Caption: Correlation of the molecular structure with its 1H and 13C NMR signals.

This guide serves as a foundational resource for the NMR analysis of this compound, enabling confident structural verification and facilitating its use in synthetic and medicinal chemistry research.

"Methyl 2-oxo-1-cycloheptanecarboxylate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 2-oxo-1-cycloheptanecarboxylate, a versatile building block in organic synthesis. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Dieckmann condensation, and its application in the Pechmann condensation for the synthesis of coumarin derivatives.

Chemical Identity and Structure

This compound is a cyclic β-keto ester. Its structure consists of a seven-membered cycloheptane ring with a ketone group at position 2 and a methyl carboxylate group at position 1.

-

IUPAC Name: methyl 2-oxocycloheptane-1-carboxylate[1]

-

Molecular Formula: C₉H₁₄O₃[1]

-

Canonical SMILES: COC(=O)C1CCCCCC1=O[1]

-

InChI Key: BLNHITXSJKCQGZ-UHFFFAOYSA-N[1]

Chemical Structure:

References

A Technical Guide to the Physical Properties of Methyl 2-oxo-1-cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical properties of Methyl 2-oxo-1-cycloheptanecarboxylate (CAS No: 52784-32-4), a key chemical intermediate in various organic syntheses. The information is compiled for professionals in research and development who require precise data for reaction planning, process scale-up, and safety assessments.

Core Physical and Chemical Properties

This compound is a cyclic β-keto ester.[1] Its physical state is typically a colorless to pale-yellow or yellow-brown liquid.[1] The compound's structure, featuring a cycloheptane ring with both a ketone and a methyl ester functional group, dictates its physical characteristics and reactivity.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. This data is compiled from publicly available chemical databases and supplier specifications.

| Property | Value | Conditions | Source |

| Molecular Formula | C₉H₁₄O₃ | - | [1][3] |

| Molecular Weight | 170.21 g/mol | - | [3][4] |

| Boiling Point | 112-114 °C | at 10 mmHg | [2][4] |

| Density | 1.09 g/mL | at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.474 | at 20 °C | [4] |

| Flash Point | >230 °F (>110 °C) | Closed Cup | [2] |

| Water Solubility | Sparingly soluble (12 g/L) | at 25 °C | [1] |

| Organic Solvent Solubility | Soluble | - | [2] |

| pKa (Predicted) | 12.04 ± 0.20 | - | [1] |

Experimental Protocols for Property Determination

While specific experimental records for this compound are not publicly detailed, the determination of its core physical properties follows standard laboratory methodologies. The protocols outlined below are generalized procedures typical for characterizing liquid organic compounds.

Boiling Point Determination

The boiling point was likely determined under reduced pressure (vacuum distillation) to prevent thermal decomposition, a common practice for high-boiling-point organic molecules.

-

Apparatus: A distillation apparatus equipped with a short-path distillation head, a thermometer, a vacuum pump, and a manometer.

-

Methodology:

-

The compound is placed in a round-bottom flask with boiling chips.

-

The apparatus is assembled and connected to a vacuum pump.

-

The pressure is reduced to a stable value (e.g., 10 mmHg) as measured by the manometer.

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

Density Measurement

Density is typically measured using a pycnometer or a digital density meter for high accuracy.

-

Apparatus: A pycnometer of a known volume, an analytical balance, and a temperature-controlled water bath.

-

Methodology:

-

The empty pycnometer is weighed precisely.

-

It is then filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 25 °C).

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.

-

Apparatus: An Abbé refractometer with a sodium lamp (D-line, 589 nm) and a circulating water bath for temperature control.

-

Methodology:

-

The refractometer prisms are cleaned and calibrated with a standard (e.g., distilled water).

-

A few drops of the sample are placed on the lower prism.

-

The prisms are closed, and the temperature is allowed to equilibrate to 20 °C.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Visualized Workflows and Relationships

General Workflow for Physical Property Characterization

The following diagram illustrates a standard workflow for the physical characterization of a chemical sample like this compound.

References

"Methyl 2-oxo-1-cycloheptanecarboxylate" solubility and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-1-cycloheptanecarboxylate is a cyclic β-keto ester recognized for its role as a versatile intermediate in organic synthesis. Its chemical structure, featuring a cycloheptane ring functionalized with both a ketone and a methyl ester group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental protocols, and relevant chemical pathways to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 52784-32-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [2][3] |

| Molecular Weight | 170.21 g/mol | [1][3] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Density | 1.09 g/mL at 25 °C | [1][4] |

| Boiling Point | 112-114 °C at 10 mmHg | [1][4] |

| Refractive Index | n20/D 1.474 | [1] |

| pKa (Predicted) | 12.04 ± 0.20 | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in various experimental and industrial settings.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 12 g/L (Sparingly soluble) | [2] |

| Organic Solvents | - | Soluble (Qualitative) | [2][4] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the solubility of a compound like this compound, adapted from standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol, ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visible to ensure saturation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Centrifuge the collected supernatant to remove any remaining undissolved solid.

-

-

Analysis:

-

Dilute a known volume of the clear supernatant with the solvent to a concentration within the linear range of a pre-established HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and use in chemical reactions. As a β-keto ester, its stability is influenced by factors such as pH and temperature.

Degradation Pathways

The primary degradation pathways for β-keto esters like this compound are hydrolysis and subsequent decarboxylation, which can occur under both acidic and basic conditions.[5]

-

Hydrolysis: The ester functionality is susceptible to hydrolysis, which cleaves the methyl ester to form the corresponding β-keto acid (2-oxo-1-cycloheptanecarboxylic acid).

-

Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating, leading to the loss of carbon dioxide and the formation of cycloheptanone.[6][7]

The following diagram illustrates the general degradation pathway of a cyclic β-keto ester.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for quantifying the decrease of the active substance due to degradation. The following is a general protocol for developing such a method using HPLC.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) or UV detector and a C18 column

Procedure:

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat.

-

Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to dry heat.

-

Photodegradation: Expose a solution of the compound to UV light.

-

For each condition, take samples at various time points, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

-

Method Development:

-

Develop a reversed-phase HPLC method, optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with an acidic modifier like formic acid), column temperature, and flow rate to achieve good separation between the parent compound and all observed degradation products. A C18 column is a common starting point.

-

Due to the keto-enol tautomerism of β-keto esters, which can cause peak broadening, it may be necessary to use an acidic mobile phase or an elevated column temperature to ensure sharp and reproducible peaks.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the clean separation of the parent peak from the degradation product peaks.

-

Application in Synthesis: The Pechmann Condensation

This compound is a valuable starting material for the synthesis of more complex molecules. One notable application is in the Pechmann condensation for the synthesis of coumarin derivatives.

Reaction Pathway

The Pechmann condensation involves the reaction of a phenol with a β-keto ester under acidic conditions to form a coumarin. When this compound reacts with a polyphenol such as resorcinol, it leads to the formation of a tetracyclic coumarin derivative, 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one.

The following diagram illustrates the workflow for this synthesis.

Experimental Protocol: Synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one

The following is a representative protocol for the Pechmann condensation, adapted from procedures for similar coumarin syntheses.[8][9]

Objective: To synthesize 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one from this compound and resorcinol.

Materials:

-

This compound

-

Resorcinol

-

Concentrated sulfuric acid

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add resorcinol to the cold sulfuric acid with stirring until it dissolves completely.

-

To this solution, add this compound dropwise, maintaining the temperature below 10 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Gently heat the mixture if required to drive the reaction to completion.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.

-

A solid precipitate of the crude product should form.

-

Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the pure 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one.

-

Conclusion

This compound is a key synthetic intermediate with defined physical properties. While its solubility in organic solvents is qualitatively established, there is a need for quantitative data in common laboratory solvents. Its stability is characteristic of β-keto esters, with hydrolysis and decarboxylation being the principal degradation routes. The compound's utility is well-demonstrated in reactions such as the Pechmann condensation. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in research and development endeavors.

References

- 1. This compound 99 52784-32-4 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. aklectures.com [aklectures.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. jetir.org [jetir.org]

- 9. worldresearchersassociations.com [worldresearchersassociations.com]

An In-Depth Technical Guide to Methyl 2-oxo-1-cycloheptanecarboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1-cycloheptanecarboxylate is a cyclic β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecular architectures. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its application in the synthesis of bioactive molecules. Particular emphasis is placed on its role as a precursor in the Pechmann condensation for the formation of hydroxycoumarins, compounds with notable biological activities. This document consolidates key quantitative data, experimental procedures, and reaction pathways to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Dieckmann condensation, a pivotal reaction in organic chemistry for the synthesis of cyclic β-keto esters. This intramolecular cyclization of diesters was first reported by the German chemist Walter Dieckmann in a series of publications between 1894 and 1901. Dieckmann's work demonstrated that dicarboxylic acid esters could be cyclized in the presence of a base to form five- and six-membered rings.

While Dieckmann's initial publications focused on the formation of five- and six-membered rings, the principles of the reaction were readily extended to the synthesis of larger ring systems, including the seven-membered ring of this compound from the corresponding pimelic acid diester. The Dieckmann condensation remains the primary and most efficient method for the preparation of this and other cyclic β-keto esters.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and use in subsequent synthetic steps.

Physical Properties

| Property | Value | Reference |

| CAS Number | 52784-32-4 | |

| Molecular Formula | C₉H₁₄O₃ | |

| Molecular Weight | 170.21 g/mol | |

| Appearance | Colorless to pale-yellow liquid | |

| Boiling Point | 112-114 °C at 10 mmHg | |

| Density | 1.09 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.474 | |

| Solubility | Soluble in organic solvents, sparingly soluble in water. |

Spectroscopic Data

| Spectrum Type | Characteristic Peaks/Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 3.73 (s, 3H, OCH₃), 3.45 (t, 1H), 2.55-2.45 (m, 2H), 1.90-1.50 (m, 8H). (Predicted and literature-based) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 209.0 (C=O, ketone), 171.0 (C=O, ester), 58.0, 52.0, 44.0, 30.0, 28.0, 25.0, 24.0. (Predicted and literature-based) | |

| Infrared (IR) | ν (cm⁻¹): ~2930 (C-H, aliphatic), ~1740 (C=O, ester), ~1710 (C=O, ketone). | |

| Mass Spectrometry (MS) | m/z: 170 (M+), 139, 1 |

A Technical Guide to Methyl 2-oxo-1-cycloheptanecarboxylate: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1-cycloheptanecarboxylate is a versatile cyclic β-keto ester that serves as a valuable building block in organic synthesis. Its unique seven-membered carbocyclic structure makes it an attractive starting material for the synthesis of a variety of more complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis via the Dieckmann condensation, and its applications as a synthetic intermediate in the development of novel chemical entities.

Chemical Identity and Properties

This compound is a well-characterized organic compound with a range of synonyms and identifying numbers that are crucial for researchers and chemists.

Synonyms and Alternative Names

The compound is known by several names in chemical literature and supplier catalogs.[1][2][3] This can be attributed to different nomenclature systems and historical naming conventions. A comprehensive list of these names is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Synonym/Alternative Name |

| Methyl 2-oxocycloheptane-1-carboxylate |

| Methyl cycloheptanone-2-carboxylate |

| 2-(Methoxycarbonyl)cycloheptanone |

| 2-Oxo-cycloheptanecarboxylic acid methyl ester |

| Cycloheptanecarboxylic acid, 2-oxo-, methyl ester |

| NSC 148967 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52784-32-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 112-114 °C at 10 mmHg | [2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.474 | |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1][2] |

Synthesis: The Dieckmann Condensation

The primary and most efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester.[4][5][6] In this case, the starting material is dimethyl pimelate, a 1,8-diester.

Reaction Principle

The Dieckmann condensation is a base-catalyzed intramolecular Claisen condensation.[5][6] The reaction proceeds by deprotonation of an α-carbon of one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group in the same molecule, leading to the formation of a cyclic β-keto ester after acidification.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the synthesis of this compound from dimethyl pimelate.

Materials:

-

Dimethyl pimelate

-

Sodium methoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in methanol. Remove the methanol under reduced pressure and then add anhydrous toluene to the flask.

-

Addition of Diester: Heat the suspension of sodium methoxide in toluene to reflux with vigorous stirring. Add a solution of dimethyl pimelate in anhydrous toluene dropwise from the dropping funnel over a period of 2-3 hours.

-

Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir the mixture until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by comparing its physical properties (boiling point, refractive index) with the literature values.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity of this compound is not extensively reported, its utility as a versatile building block in medicinal chemistry is significant. The presence of a ketone and an ester functional group on a seven-membered ring provides multiple reaction sites for derivatization and the construction of more complex molecular architectures.

Synthesis of Bioactive Heterocycles

This compound has been utilized as a precursor in the synthesis of various heterocyclic compounds with potential biological activities.

-

Hydroxycoumarins: It has been used in the Pechmann condensation with polyphenols to prepare hydroxycoumarins. Coumarin derivatives are known to exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities.

-

Bicyclic Brominated Furanones: The compound serves as a starting material for the synthesis of bicyclic brominated furanones.[6] These compounds have been shown to act as quorum sensing modulators, which can inhibit bacterial biofilm formation, a key factor in antibiotic resistance.[6]

A Scaffold for Novel Therapeutics

The cycloheptanone core is present in some bioactive molecules, and as such, this compound represents a valuable starting point for the synthesis of analogs and novel chemical entities. The lipophilic nature of the cycloheptyl ring can be advantageous for pharmacokinetic properties such as membrane permeability. The ketone and ester functionalities allow for a variety of chemical transformations, including:

-

Alkylation at the α-position: The acidic proton between the two carbonyl groups can be removed to generate an enolate, which can then be alkylated to introduce various substituents.

-

Reduction of the ketone: The ketone can be selectively reduced to an alcohol, introducing a new stereocenter.

-

Modification of the ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.

These modifications can be used to explore the structure-activity relationship (SAR) of cycloheptanone-based compounds and to develop new drug candidates.

Logical Relationship of Applications

Caption: Applications of this compound in synthesis.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its synthesis via the Dieckmann condensation is a robust and well-established procedure. For researchers and professionals in drug discovery and development, this compound offers a valuable scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications. Further exploration of its derivatization and the biological evaluation of the resulting compounds could lead to the discovery of novel drug candidates.

References

- 1. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheptanone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10472-24-9 | Methyl 2-cyclopentanonecarboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

Methodological & Application

Application Notes and Protocols for Pechmann Condensation: Synthesis of Cycloheptane-Fused Coumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cycloheptane-fused coumarins via the Pechmann condensation, specifically focusing on the reaction of resorcinol with "Methyl 2-oxo-1-cycloheptanecarboxylate". Coumarins are a significant class of compounds in medicinal chemistry and drug development, and this protocol offers a practical guide for the synthesis of a key intermediate. Included are a step-by-step experimental procedure, a summary of relevant quantitative data from related reactions to inform optimization, and visualizations of the experimental workflow and reaction mechanism.

Introduction

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[1][2] This reaction is valued for its simplicity and the accessibility of its starting materials.[3] The resulting coumarin scaffold is a common motif in a variety of biologically active compounds. The specific reaction detailed herein involves the condensation of resorcinol with "this compound" to yield 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6-one, a valuable building block for more complex molecules.

Data Presentation

The following tables summarize quantitative data from various Pechmann condensation reactions, providing a reference for expected yields and the influence of different catalysts and reaction conditions.

Table 1: Pechmann Condensation of Various Phenols with Ethyl Acetoacetate

| Phenol | Catalyst | Reaction Conditions | Reaction Time | Yield (%) |

| Resorcinol | Conc. H₂SO₄ | 5°C to RT | 18 h | 88 |

| Resorcinol | Amberlyst-15 | 110°C, solvent-free | 1 h | 97 |

| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | 110°C, solvent-free | 3 h | 88 |

| Hydroquinone | Conc. H₂SO₄ | 70-80°C | 2-4 h | Not specified |

| Phenol | SbCl₃–Al₂O₃ | Microwave, solvent-free | Not specified | 86-95 |

Table 2: Influence of Catalyst Loading and Temperature

| Phenol | β-Keto Ester | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (5) | 110 | 5 | 67 |

| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 110 | 3 | 88 |

| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (15) | 110 | 3 | 88 |

| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 90 | 5 | 61 |

| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 130 | 3 | 80 |

Experimental Protocols

Protocol: Synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6-one

This protocol is based on established procedures for the Pechmann condensation, specifically adapted for the reaction between resorcinol and "this compound".

Materials:

-

Resorcinol

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.0 equivalent).

-

Add "this compound" (1.0 to 1.1 equivalents).

-

-

Catalyst Addition:

-

Cool the reaction mixture in an ice bath to 0°C.

-

Slowly and dropwise, add concentrated sulfuric acid (2-3 equivalents) to the stirred mixture. Maintain the temperature at or below 5°C during the addition.

-

-

Reaction:

-

After the addition of the acid is complete, continue stirring the reaction mixture at 0-5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). While a specific reaction time for this substrate is not widely reported, similar reactions can take from a few hours to overnight (up to 18 hours).[4]

-

-

Work-up:

-

Once the reaction is deemed complete by TLC, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.

-

A solid precipitate of the crude product should form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent for the recrystallization of coumarins is aqueous ethanol.[4]

-

Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-

Visualizations

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of cycloheptane-fused coumarins.

Reaction Mechanism

Caption: The key steps in the acid-catalyzed Pechmann condensation mechanism.[1][5][6]

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Pechmann Condensation [organic-chemistry.org]

- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Hydroxycoumarins from Methyl 2-oxo-1-cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of tetrahydrobenzo[c]coumarin derivatives, a class of hydroxycoumarins, utilizing Methyl 2-oxo-1-cycloheptanecarboxylate as the starting material. The primary synthetic route detailed is the Pechmann condensation, a classic and versatile method for coumarin synthesis.[1][2]

The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-keto ester.[1] In this specific application, the cyclic nature of this compound leads to the formation of a fused ring system, resulting in a tetrahydrobenzo[c]coumarin structure. The reaction is typically promoted by strong Brønsted or Lewis acids.[2]

Reaction Scheme and Mechanism

The general reaction involves the condensation of a phenol with this compound under acidic conditions. The mechanism proceeds through an initial transesterification of the β-keto ester with the phenol, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), and finally, a dehydration step to yield the coumarin core.[1]

Generalized Reaction Scheme:

Caption: General reaction for the synthesis of hydroxy-tetrahydrobenzo[c]coumarins.

Reaction Mechanism Pathway:

Caption: Simplified mechanism of the Pechmann condensation.

Experimental Protocols

This section provides two detailed protocols for the synthesis of a hydroxy-tetrahydrobenzo[c]coumarin using resorcinol as the phenolic substrate and this compound.

Protocol 1: Sulfuric Acid Catalyzed Synthesis

Materials:

-

Resorcinol

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and hot plate with oil bath

-

Reflux condenser

-

Beaker

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, combine resorcinol (1.10 g, 10 mmol) and this compound (1.70 g, 10 mmol).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with continuous stirring. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Heat the reaction mixture in an oil bath at 70-80°C for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with vigorous stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from aqueous ethanol to obtain the pure hydroxy-tetrahydrobenzo[c]coumarin.

Protocol 2: Solid Acid Catalyst (Amberlyst-15) Mediated Synthesis

Materials:

-

Resorcinol

-

This compound

-

Amberlyst-15

-

Ethanol

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask or sealed reaction vial

-

Magnetic stirrer and hot plate with oil bath

-

Thermometer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask or a sealed reaction vial, combine resorcinol (1.10 g, 10 mmol), this compound (1.70 g, 10 mmol), and Amberlyst-15 (0.20 g, ~10% by weight).

-

Heat the solvent-free mixture in an oil bath at 120-130°C with stirring for 3-4 hours.[3] Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add hot ethanol to the reaction mixture to dissolve the product and separate it from the solid catalyst.

-

Filter the hot solution to remove the Amberlyst-15 catalyst. The catalyst can be washed with hot ethanol, dried, and potentially reused.

-

Pour the filtrate into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Further purify the product by recrystallization from aqueous ethanol.

Data Presentation

| Phenol | β-Keto Ester | Catalyst | Conditions | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | p-TsOH (10 mol%) | Microwave, 80°C, 180s, solvent-free | 60.1 | [4] |

| Phenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT, solvent-free | Moderate | [5] |

| m-Aminophenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 10 min, RT, solvent-free | 92 | [6] |

| α-Naphthol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 12 min, RT, solvent-free | 88 | [5] |

| Hydroquinone | Ethyl acetoacetate | Amberlyst-15 | 110-120°C, 1-2h, solvent-free | Good | [7] |

| Various Phenols | Various β-Keto Esters | Sulfamic Acid (10 mol%) | 100-130°C, solvent-free | 50-90 | [8] |

| Resorcinol | Ethyl acetoacetate | TBAB / K₂CO₃ | RT, 18 min, solvent-free | 92 | [9] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of hydroxycoumarins via the Pechmann condensation.

Caption: General experimental workflow for hydroxycoumarin synthesis.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Pechmann Condensation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ijnrd.org [ijnrd.org]

Application Notes and Protocols for the Synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one

Abstract

This document provides a detailed experimental procedure for the synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on the well-established Pechmann condensation reaction, a reliable method for the synthesis of coumarin and chromenone derivatives. This protocol is intended for researchers and scientists in the fields of organic synthesis, drug discovery, and chemical development.

Introduction

Chromenone scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The fusion of a cyclohepta[c] ring to the chromenone core is anticipated to confer unique conformational and biological properties. The synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one is achieved through a one-pot reaction between resorcinol and ethyl 2-oxocycloheptanecarboxylate. This acid-catalyzed condensation provides a straightforward and efficient route to the target molecule.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed Pechmann condensation followed by an intramolecular cyclization and dehydration.

DOT Script for Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of the target compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Resorcinol | Reagent Grade, 99% | Sigma-Aldrich |

| Ethyl 2-oxocycloheptanecarboxylate | Synthesis Grade | Alfa Aesar |

| Zirconium(IV) chloride (ZrCl₄) | Anhydrous, 99.5% | Acros Organics |

| Methanol (MeOH) | ACS Grade | Fisher Chemical |

| Deionized Water | N/A | In-house |

| Round-bottom flask (50 mL) | N/A | Pyrex |

| Magnetic stirrer and stir bar | N/A | IKA |

| Heating mantle with temperature control | N/A | Glas-Col |

| Condenser | N/A | Kimble |

| Buchner funnel and filter paper | N/A | Whatman |

| Beakers and Erlenmeyer flasks | N/A | Corning |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine resorcinol (1.10 g, 10 mmol) and ethyl 2-oxocycloheptanecarboxylate (2.02 g, 11 mmol).

-

Catalyst Addition: Carefully add zirconium(IV) chloride (1.75 g, 7.5 mmol) to the mixture under neat (solvent-free) conditions. Caution: ZrCl₄ is moisture-sensitive; handle in a dry environment.

-

Reaction: Heat the reaction mixture to 85 °C using a heating mantle. Stir the mixture at this temperature for 30 minutes. The mixture will become a thick paste.

-

Work-up: After 30 minutes, remove the flask from the heat and allow it to cool to room temperature. Add 20 mL of ice-cold deionized water to the solidified mixture and stir vigorously to break up the solid.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 10 mL of cold deionized water.

-

Drying: Dry the collected solid under vacuum to obtain the crude product.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent such as ethanol or methanol.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value |

| Resorcinol | 1.10 g (10 mmol) |

| Ethyl 2-oxocycloheptanecarboxylate | 2.02 g (11 mmol) |

| Zirconium(IV) chloride (ZrCl₄) | 1.75 g (7.5 mmol) |

| Reaction Temperature | 85 °C |

| Reaction Time | 30 minutes |

| Theoretical Yield | 2.30 g |

| Expected Physical Properties | |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| Appearance | Light-yellow powder |

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis.

DOT Script for Experimental Workflow:

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Zirconium(IV) chloride is corrosive and reacts with moisture. Handle with care in a dry atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Notes

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system, such as a mixture of ethyl acetate and hexane.

-

The yield of the reaction can be optimized by adjusting the reaction time and temperature.

-

This procedure is adapted from a similar synthesis of a six-membered ring analog and may require optimization for the seven-membered ring system.[1]

References